molecular formula C11H17N3O2 B1526039 tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 165894-06-4

tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B1526039
CAS No.: 165894-06-4
M. Wt: 223.27 g/mol
InChI Key: DVXJIVBUWXAWHA-UHFFFAOYSA-N
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Description

Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate: is a chemical compound with the molecular formula C11H18N4O2 It is a derivative of pyrazolo[1,5-a]pyrazine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves the following steps:

  • Formation of the Pyrazolo[1,5-a]pyrazine Core: : This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.

  • Esterification: : The resulting pyrazolo[1,5-a]pyrazine core is then esterified using tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to form the tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyrazine ring.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and halides can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed:
  • Oxidation: : Formation of pyrazolo[1,5-a]pyrazine-5-one derivatives.

  • Reduction: : Production of pyrazolo[1,5-a]pyrazine-5-ol derivatives.

  • Substitution: : Generation of various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: : The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: : It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Tert-butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is structurally similar to other pyrazolo[1,5-a]pyrazine derivatives, such as:

  • Tert-butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

  • Tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

  • Tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate

These compounds differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities. This compound is unique in its tert-butyl ester group, which can influence its stability and reactivity.

Properties

IUPAC Name

tert-butyl 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)13-6-7-14-9(8-13)4-5-12-14/h4-5H,6-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXJIVBUWXAWHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=CC=N2)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-06-4
Record name 5-BOC-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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